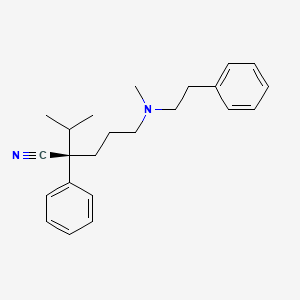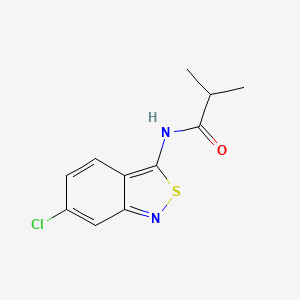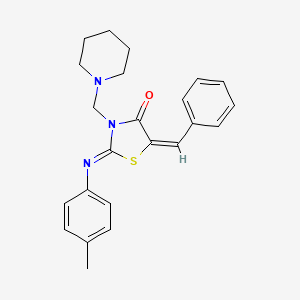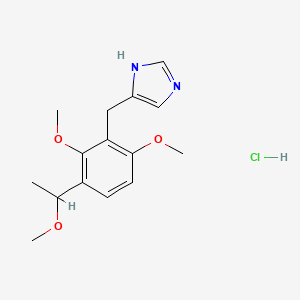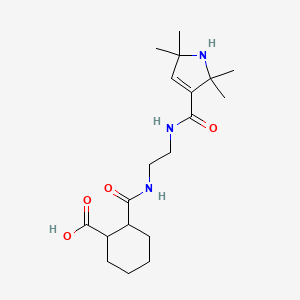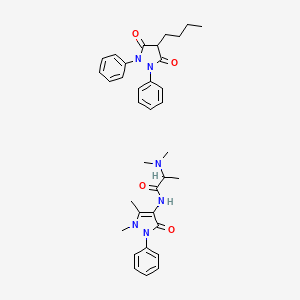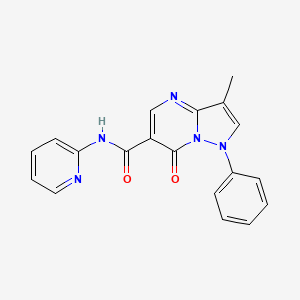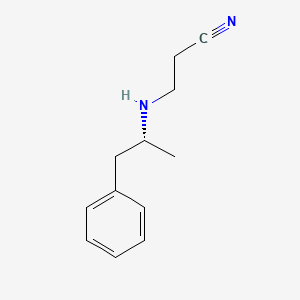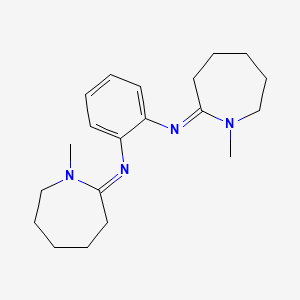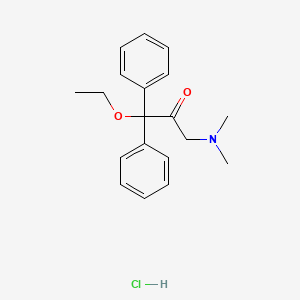
2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinolinone core, which is known for its diverse biological activities, and a tetrazole moiety, which is often used in medicinal chemistry for its bioisosteric properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- typically involves multiple steps, starting with the preparation of the quinolinone core. This can be achieved through the cyclization of an appropriate aniline derivative with a carboxylic acid or ester. The tetrazole ring is then introduced via a cycloaddition reaction involving an azide and a nitrile. The final step involves the attachment of the trans-4-hydroxycyclohexyl group through an etherification reaction, using suitable reagents and conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, the purification process would need to be streamlined to ensure the final product meets the required purity standards for its intended applications.
化学反应分析
Types of Reactions
2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The quinolinone core can be reduced to a quinoline under hydrogenation conditions.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a quinoline derivative.
Substitution: Formation of various substituted tetrazole derivatives.
科学研究应用
2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
作用机制
The mechanism of action of 2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- involves its interaction with various molecular targets. The quinolinone core can intercalate into DNA, disrupting replication and transcription processes. The tetrazole ring can mimic phosphate groups, allowing the compound to inhibit enzymes that require phosphate substrates. Additionally, the hydroxyl group on the cyclohexyl ring can form hydrogen bonds with biological macromolecules, further enhancing its binding affinity.
相似化合物的比较
Similar Compounds
2(1H)-Quinolinone derivatives: Compounds with similar quinolinone cores but different substituents.
Tetrazole-containing compounds: Molecules that feature the tetrazole ring but have different core structures.
Uniqueness
2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- is unique due to the combination of its quinolinone core and tetrazole ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
98360-34-0 |
|---|---|
分子式 |
C20H25N5O3 |
分子量 |
383.4 g/mol |
IUPAC 名称 |
6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C20H25N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h4,9-11,13,15-16,26H,1-3,5-8,12H2,(H,21,27) |
InChI 键 |
JTTOZNROSHJGEJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide](/img/structure/B12739721.png)
